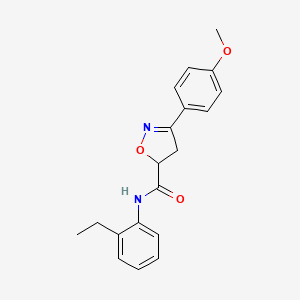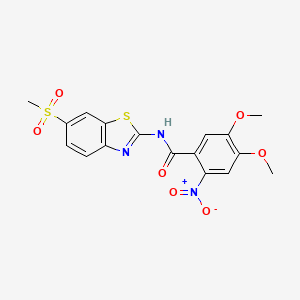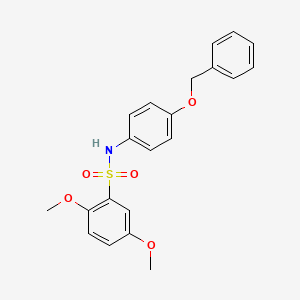![molecular formula C20H26N2O4S B4879453 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4879453.png)
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfonamide group, and a trimethylphenyl group. It is often utilized in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phenoxy acetamide intermediate, followed by the introduction of the propylsulfamoyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the phenoxy acetamide can be synthesized by reacting 4-hydroxyacetophenone with 2,4,6-trimethylphenylamine in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the quality of the compound.
化学反应分析
Types of Reactions
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- N-(2-furanylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
- Phenoxy acetamide derivatives such as chalcone, indole, and quinoline
Uniqueness
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-10-21-27(24,25)18-8-6-17(7-9-18)26-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-9,11-12,21H,5,10,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQNNCJPZOMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate](/img/structure/B4879382.png)
![3-ETHOXY-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE](/img/structure/B4879389.png)

![[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate](/img/structure/B4879397.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879404.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4879406.png)
![3-({[3-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4879412.png)
![ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4879431.png)
![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)
![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)

![(2Z)-6-PHENYL-2-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4879460.png)
![N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)

